molecular formula C10H11BrO3 B7904332 2-Bromo-1-[4-hydroxy-3-(methoxymethyl)phenyl]ethanone

2-Bromo-1-[4-hydroxy-3-(methoxymethyl)phenyl]ethanone

Cat. No.: B7904332
M. Wt: 259.10 g/mol
InChI Key: IDXCKDVNHKAIBU-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-hydroxy-3-(methoxymethyl)phenyl]ethanone is an organic compound with the molecular formula C10H11BrO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a hydroxy group, and a methoxymethyl group attached to a phenyl ring, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-[4-hydroxy-3-(methoxymethyl)phenyl]ethanone can be synthesized through the bromination of 1-[4-hydroxy-3-(methoxymethyl)phenyl]ethanone. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product output.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4-hydroxy-3-(methoxymethyl)phenyl]ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents like potassium permanganate in an aqueous medium.

    Reduction: Reducing agents like sodium borohydride in methanol or ethanol.

Major Products Formed

    Substitution: Formation of substituted phenyl ethanones.

    Oxidation: Formation of phenyl ethanones with carbonyl groups.

    Reduction: Formation of phenyl ethanols.

Scientific Research Applications

2-Bromo-1-[4-hydroxy-3-(methoxymethyl)phenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-[4-hydroxy-3-(methoxymethyl)phenyl]ethanone involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxy and methoxymethyl groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-[4-hydroxy-3-(methoxymethyl)phenyl]ethanone is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

2-bromo-1-[4-hydroxy-3-(methoxymethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-14-6-8-4-7(10(13)5-11)2-3-9(8)12/h2-4,12H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXCKDVNHKAIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)C(=O)CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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